molecular formula C6H9BrO B1521246 2-Bromo-1-cyclopropylpropan-1-one CAS No. 34650-66-3

2-Bromo-1-cyclopropylpropan-1-one

Cat. No.: B1521246
CAS No.: 34650-66-3
M. Wt: 177.04 g/mol
InChI Key: NPNNSQQYZVWPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-cyclopropylpropan-1-one is a useful research compound. Its molecular formula is C6H9BrO and its molecular weight is 177.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c1-4(7)6(8)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNSQQYZVWPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664097
Record name 2-Bromo-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34650-66-3
Record name 2-Bromo-1-cyclopropylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-1-cyclopropylpropan-1-one synthesized and what is its role in the production of 2-aminothiazoles and 2-aminoselenazoles?

A1: this compound is synthesized through the reaction of arenediazonium bromides with cyclopropyl vinyl ketone in the presence of copper(II) bromide. [] This reaction, known as Meerwein arylation, results in the addition of the aryl group from the arenediazonium bromide to the vinyl ketone, forming the this compound derivative. [] This compound serves as a crucial intermediate that further reacts with either thiourea or selenourea to yield the desired 4-cyclopropyl-5-(R-benzyl)thiazol-2-amines or their selenium analogs, respectively. []

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